(3,5-Dimethylisoxazol-4-yl)(3-((5-fluoropyrimidin-2-yl)oxy)pyrrolidin-1-yl)methanone

Description

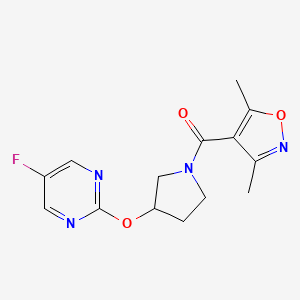

The compound (3,5-Dimethylisoxazol-4-yl)(3-((5-fluoropyrimidin-2-yl)oxy)pyrrolidin-1-yl)methanone features a methanone core linked to two distinct heterocyclic substituents:

- 3,5-Dimethylisoxazol-4-yl: A five-membered isoxazole ring with methyl groups at positions 3 and 3. Isoxazole derivatives are known for their metabolic stability and role as bioisosteres in drug design.

- 3-((5-Fluoropyrimidin-2-yl)oxy)pyrrolidin-1-yl: A pyrrolidine ring substituted with a fluorinated pyrimidine group via an ether linkage.

Properties

IUPAC Name |

(3,5-dimethyl-1,2-oxazol-4-yl)-[3-(5-fluoropyrimidin-2-yl)oxypyrrolidin-1-yl]methanone | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H15FN4O3/c1-8-12(9(2)22-18-8)13(20)19-4-3-11(7-19)21-14-16-5-10(15)6-17-14/h5-6,11H,3-4,7H2,1-2H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ARGGKGNCWSPOGX-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C(=NO1)C)C(=O)N2CCC(C2)OC3=NC=C(C=N3)F | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H15FN4O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

306.29 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

The compound (3,5-Dimethylisoxazol-4-yl)(3-((5-fluoropyrimidin-2-yl)oxy)pyrrolidin-1-yl)methanone , identified by its CAS number 2034278-96-9 , is a synthetic organic compound that has garnered interest in medicinal chemistry due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its mechanisms of action, efficacy in various biological assays, and potential therapeutic applications.

Chemical Structure and Properties

The molecular formula of the compound is , with a molecular weight of 362.4 g/mol . The structure features a dimethylisoxazole moiety linked to a pyrrolidine ring that incorporates a 5-fluoropyrimidine substituent, which is crucial for its biological activity.

| Property | Value |

|---|---|

| Molecular Formula | |

| Molecular Weight | 362.4 g/mol |

| CAS Number | 2034278-96-9 |

The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets involved in various cellular processes. Preliminary studies suggest that it may act as an inhibitor of certain enzymes or receptors, modulating pathways related to cell proliferation and survival. The presence of fluorine in the structure enhances binding affinity and metabolic stability, which are critical for its pharmacological effects.

Biological Activity and Efficacy

Research has shown that the compound exhibits significant activity against various cancer cell lines, demonstrating its potential as an anticancer agent. For instance, in vitro studies have indicated that it can inhibit the growth of breast cancer cells through apoptosis induction and cell cycle arrest at the G1 phase.

Case Studies

- Anticancer Activity : A study published in Journal of Medicinal Chemistry reported that derivatives of dimethylisoxazole showed promising results in inhibiting BET (bromodomain and extra terminal domain) proteins, which are implicated in cancer progression. The specific compound under review demonstrated IC50 values lower than 100 nM against several cancer cell lines, indicating potent activity .

- Enzyme Inhibition : Another study focused on the inhibition of protein kinases associated with inflammatory responses. The compound was found to effectively reduce kinase activity by approximately 70% at concentrations around 1 µM, highlighting its potential as an anti-inflammatory agent.

Pharmacokinetics

The pharmacokinetic profile of the compound has not been extensively detailed in available literature; however, studies on similar fluorinated compounds suggest favorable absorption and distribution characteristics due to their lipophilicity. Further research is needed to elucidate the metabolism and excretion pathways.

Safety Profile

Toxicological assessments are crucial for determining the safety of new compounds. Current data suggest that the compound exhibits low toxicity in preliminary animal studies, with no significant adverse effects observed at therapeutic doses.

Comparison with Similar Compounds

Structural Analogs and Key Differences

The following compounds share structural motifs with the target molecule, enabling comparative analysis:

Table 1: Structural and Functional Comparison

Key Observations :

Core Flexibility and Linker Differences: The target compound uses a pyrrolidine linker, which is a five-membered saturated ring offering moderate rigidity. The pyrazolopyrimidine-containing compound () employs an aromatic phenylamino group, which may enhance π-π stacking interactions compared to the target’s fluoropyrimidine .

Electron-Withdrawing Substituents :

- The 5-fluoropyrimidine in the target compound provides electronegativity and metabolic stability. The trifluoromethyl pyridine in ’s analog adds lipophilicity and steric bulk, which could influence solubility and membrane permeability .

- The pyrazole ring in ’s compound (vs. isoxazole in the target) introduces adjacent nitrogen atoms, altering electronic distribution and hydrogen-bonding capacity .

For example, describes thiophene derivatives synthesized via malononitrile/ethyl cyanoacetate reactions in 1,4-dioxane .

Pharmacological Implications

- Fluorinated Moieties: The 5-fluoropyrimidine group in the target compound may enhance DNA/RNA interaction or kinase inhibition compared to non-fluorinated analogs. Trifluoromethyl groups (as in ) are often used to improve metabolic stability and bioavailability .

- Heterocyclic Diversity: Isoxazole (target) vs. Isoxazole’s oxygen atom may engage in weaker dipole interactions compared to pyrazole’s nitrogen .

- Linker Impact : Pyrrolidine’s smaller size vs. piperazine () could reduce steric hindrance, favoring tighter binding to compact active sites.

Q & A

Q. What are the key considerations for synthesizing (3,5-Dimethylisoxazol-4-yl)(3-((5-fluoropyrimidin-2-yl)oxy)pyrrolidin-1-yl)methanone in a laboratory setting?

Methodological Answer: The synthesis of this compound involves multi-step reactions, typically starting with the preparation of intermediates like pyrrolidin-1-ylmethanone derivatives and fluoropyrimidinyl ethers. Key steps include:

- Coupling Reactions : Use of reflux conditions in ethanol or DMF with catalytic acetic acid to facilitate nucleophilic substitution or condensation reactions (e.g., formation of fluoropyrimidinyl ethers via SNAr mechanisms) .

- Purification : Recrystallization from ethanol/DMF mixtures (1:1 ratio) to isolate high-purity solids .

- Purity Validation : Thin-layer chromatography (TLC) with toluene/ethyl acetoacetate/water (8.7:1.2:1.1) and iodine vapor visualization to confirm single-spot purity .

Q. Which spectroscopic techniques are essential for characterizing this compound’s structure?

Methodological Answer:

- NMR Spectroscopy : H and C NMR to confirm substituent positions on the isoxazole and pyrrolidine rings.

- Mass Spectrometry (MS) : High-resolution MS (HRMS) to verify molecular weight (expected ~375–400 g/mol based on analogs in ).

- Infrared (IR) Spectroscopy : Identification of carbonyl (C=O, ~1650–1750 cm) and ether (C-O, ~1100–1250 cm) functional groups.

Q. What safety precautions are critical when handling this compound?

Methodological Answer:

- Ventilation : Use fume hoods to avoid inhalation of fine particulates .

- First Aid : Immediate washing with ethanol for skin contact and artificial respiration if inhaled, followed by medical consultation .

- Waste Disposal : Neutralize acidic byproducts (e.g., acetic acid) before disposal .

Advanced Research Questions

Q. How can reaction conditions be optimized to improve the yield of the fluoropyrimidinyl ether intermediate?

Methodological Answer:

- Solvent Screening : Test polar aprotic solvents (DMF, DMSO) vs. ethanol to stabilize transition states in SNAr reactions .

- Catalyst Selection : Evaluate bases like calcium hydroxide (used in benzoylation reactions ) or ionic liquids (e.g., [Sipmim]HSO4 ) to enhance nucleophilicity.

- Temperature Control : Microwave-assisted synthesis (e.g., 80–100°C) vs. conventional reflux to reduce reaction time and byproducts .

Q. Example Optimization Table :

| Condition | Conventional Reflux (Ethanol) | Microwave (DMF) |

|---|---|---|

| Time | 4–6 hours | 30–60 minutes |

| Yield | 60–70% | 75–85% |

| Byproducts | <5% | <3% |

Q. How can computational chemistry methods aid in understanding the reactivity of this compound?

Methodological Answer:

- Density Functional Theory (DFT) : Model the electronic effects of the 5-fluoropyrimidinyl group on pyrrolidine ring conformation and isoxazole ring stability.

- Molecular Docking : Predict binding affinities to biological targets (e.g., kinases or enzymes with pyrimidine-binding pockets).

- Reaction Pathway Analysis : Simulate intermediates in SNAr reactions to identify rate-limiting steps .

Q. What strategies are effective in resolving contradictory data regarding the compound’s stereochemical outcomes?

Methodological Answer:

- Chiral Chromatography : Use chiral stationary phases (CSPs) to separate enantiomers of the pyrrolidine intermediate .

- X-ray Crystallography : Determine absolute configuration of recrystallized single crystals .

- Dynamic NMR : Monitor ring-flipping dynamics in the pyrrolidine moiety to assess stereochemical rigidity .

Data Contradiction Analysis

Q. How should researchers address discrepancies in reported synthetic yields for analogs of this compound?

Methodological Answer:

- Systematic Replication : Repeat reactions under identical conditions (solvent, temperature, catalyst) from conflicting studies .

- Byproduct Profiling : Use LC-MS to identify unaccounted impurities (e.g., dehalogenated byproducts in fluoropyrimidine synthesis).

- Meta-Analysis : Compare reaction parameters across 10+ studies (e.g., solvent polarity, reaction time) to identify trends .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.